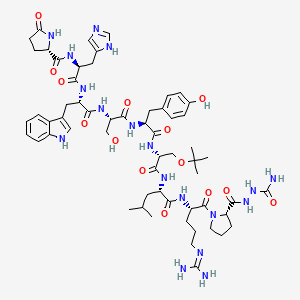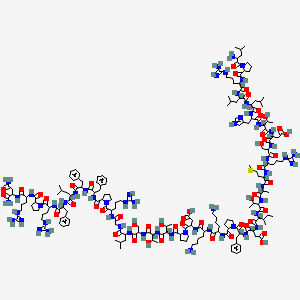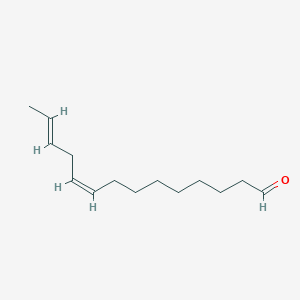
O-methylviridicatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
O-Methylviridicatin is a quinoline alkaloid with the IUPAC name 3-methoxy-4-phenyl-1H-quinolin-2-one. It is a secondary metabolite isolated from various fungal species, particularly those belonging to the genus Penicillium . This compound has garnered interest due to its potential biological activities, including antiviral and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: O-Methylviridicatin can be synthesized through the acylation of 2-amino-benzophenone with methoxyoacetyl chloride, followed by cyclization under alkaline conditions using potassium hydroxide in ethanol . Another method involves the synthesis from isatin and phenyldiazomethane .
Industrial Production Methods: The use of fungal fermentation processes to isolate the compound from natural sources is also a potential method .
Analyse Chemischer Reaktionen
Types of Reactions: O-Methylviridicatin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
O-Methylviridicatin has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other quinoline derivatives.
Medicine: Its antiviral and anti-inflammatory properties make it a candidate for drug development.
Industry: It can be used in the development of new pharmaceuticals and as a biochemical tool in research.
Wirkmechanismus
O-Methylviridicatin exerts its effects by inhibiting the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. This inhibition prevents the transcription of genes involved in inflammation and viral replication. The compound specifically blocks tumor necrosis factor alpha-induced activation of the human immunodeficiency virus long terminal repeat, thereby reducing viral replication .
Vergleich Mit ähnlichen Verbindungen
Viridicatin: Another quinoline alkaloid with similar biological activities.
Viridicatol: A hydroxylated derivative of viridicatin with enhanced biological properties.
Uniqueness: O-Methylviridicatin is unique due to its methoxy group, which imparts distinct chemical and biological properties compared to its analogs. This structural difference can influence its solubility, reactivity, and interaction with biological targets .
Eigenschaften
CAS-Nummer |
6152-51-4 |
|---|---|
Molekularformel |
C16H13NO2 |
Molekulargewicht |
251.3 |
Aussehen |
White solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


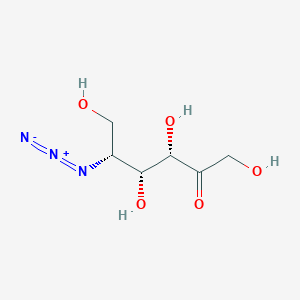
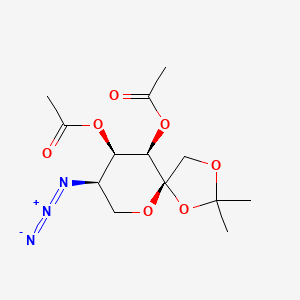
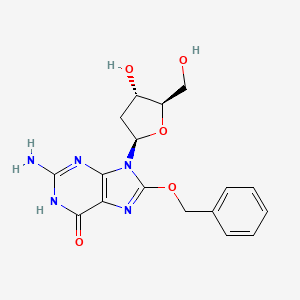
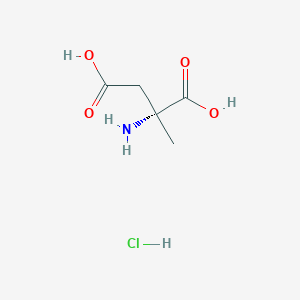
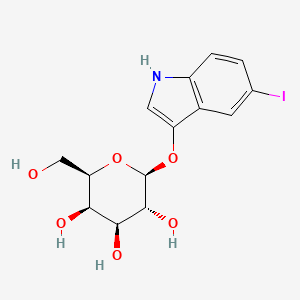
![6-[(4-Methylphenyl)thio]-2-oxo-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)-2,3-dihydropurine](/img/structure/B1140065.png)
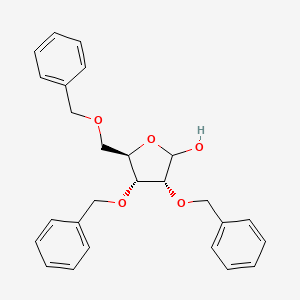
![hydroxy-oxo-[6-[5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexoxy]phosphanium](/img/structure/B1140069.png)
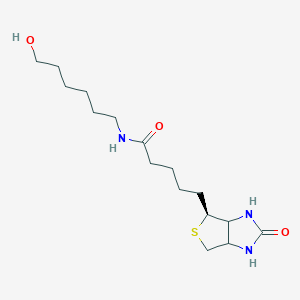
![(3S)-3-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-[(2S)-2-[[(1R,6R,9S,12S,15S,21S,24S,27S,30S,33R,36S,39S,45S,48S,53R)-21,45-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-6-carbamoyl-30-[(1R)-1-hydroxyethyl]-48-(hydroxymethyl)-24-(1H-imidazol-4-ylmethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-27,36-di(propan-2-yl)-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B1140071.png)
